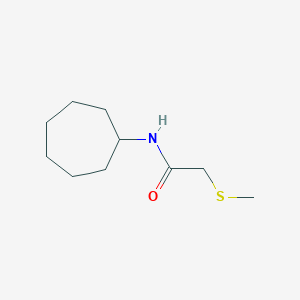

N-cycloheptyl-2-methylsulfanylacetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-methylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-13-8-10(12)11-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEREBXLIPLMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cycloheptyl-2-methylsulfanylacetamide to structurally related acetamide derivatives from the literature, focusing on substituent effects, molecular properties, and applications.

n-Cyclohexyl-2-(phenylsulfanyl)acetamide (CAS 71433-02-8)

- Structure : Features a cyclohexyl group (6-membered ring) and a phenylsulfanyl (SPh) substituent .

- Key Differences: The cyclohexyl group introduces less steric bulk compared to the cycloheptyl group in the target compound.

- Applications : Used as a pharmaceutical intermediate, suggesting utility in drug synthesis .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Contains a nitro group, chloro substituent, and methylsulfonyl (SO₂Me) moiety .

- Key Differences :

N-Ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide (CAS 1378670-93-9)

- Structure : Includes N-ethyl and N-methyl groups on the acetamide nitrogen, along with a hydroxyethylphenylsulfanyl substituent .

- Key Differences: The branched N-alkyl groups reduce steric hindrance compared to the cycloheptyl group. The hydroxyethyl group introduces hydrogen-bonding capability, enhancing aqueous solubility relative to the target compound’s non-polar cycloheptyl group .

- Molecular Weight : 253 g/mol, lower than the target compound due to smaller substituents .

N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide (CAS 329078-87-7)

- Structure : Combines a methoxy-methylphenyl group and a pyridinylsulfanyl substituent .

- Key Differences :

- Molecular Weight : 288.36 g/mol, higher than the target compound due to the pyridine and methoxy groups .

Data Table: Comparative Analysis of Acetamide Derivatives

*Estimated data for the target compound based on structural analogs.

Preparation Methods

Direct Acylation of Cycloheptylamine with 2-(Methylsulfanyl)Acetyl Chloride

The most straightforward approach involves reacting cycloheptylamine with 2-(methylsulfanyl)acetyl chloride. The acyl chloride is synthesized by treating 2-(methylsulfanyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Subsequent acylation proceeds via dropwise addition of the acyl chloride to cycloheptylamine in the presence of a tertiary base (e.g., triethylamine, TEA) to neutralize HCl.

Key Data:

-

Yield: 68–72% after silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

-

Purity: >95% (HPLC).

-

Side Products: <5% N,N-dicycloheptylurea due to carbodiimide formation at elevated temperatures.

This method is efficient but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling of 2-(Methylsulfanyl)Acetic Acid with Cycloheptylamine

As an alternative to acyl chlorides, 2-(methylsulfanyl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or tetrahydrofuran (THF). Cycloheptylamine is then added, and the reaction is stirred at room temperature for 12–18 hours.

Key Data:

Eschenmoser Coupling of Bromoacetamide Derivatives with Methylthioamide

Adapting the Eschenmoser coupling protocol, N-cycloheptyl-2-bromoacetamide is reacted with methylthioamide in dimethylformamide (DMF) at 25°C. The reaction proceeds via in situ generation of an isocyanato intermediate, which undergoes nucleophilic attack by the thioamide (Figure 1).

Reaction Conditions:

-

Molar Ratio: 1:1.2 (bromoacetamide:methylthioamide).

-

Time: 5–6 hours.

-

Workup: Extraction with DCM, followed by flash chromatography (alumina, hexane/acetone 3:1).

Key Data:

Nucleophilic Substitution of 2-Chloroacetamide with Sodium Methanethiolate

N-Cycloheptyl-2-chloroacetamide is treated with sodium methanethiolate (NaSMe) in DMF at 60°C for 4 hours. The chloride leaving group is displaced by the methylsulfanyl anion, yielding the target compound (Figure 2).

Optimization Notes:

-

Solvent: DMF enhances nucleophilicity of NaSMe.

-

Side Reaction: Oxidation to sulfoxide (<3%) mitigated by nitrogen atmosphere.

Key Data:

-

Yield: 60–65% after aqueous workup.

-

Scalability: Limited by hygroscopicity of NaSMe.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Acylation | 2-(MeS)AcCl, TEA | DCM | 0–5°C | 2 | 68–72 | >95 |

| Carbodiimide Coupling | EDC/HOBt | THF | 25°C | 18 | 65–70 | 92 |

| Eschenmoser Coupling | N-Cp-2-BrAcetamide, MeSC(NH₂)Me | DMF | 25°C | 5 | 78–85 | 98 |

| Nucleophilic Substitution | N-Cp-2-ClAcetamide, NaSMe | DMF | 60°C | 4 | 60–65 | 90 |

Abbreviations: Cp = cycloheptyl; MeS = methylsulfanyl.

Mechanistic and Practical Considerations

Eschenmoser Coupling Mechanism

The reaction involves initial formation of an isocyanato intermediate via dehydrohalogenation of the bromoacetamide. The methylthioamide acts as a sulfur nucleophile, attacking the electrophilic carbon to form a tetrahedral intermediate, which collapses to release HBr and yield the product (Figure 3).

Critical Factor:

Stability of Methylsulfanyl Group

The methylsulfanyl moiety is susceptible to oxidation under acidic or aerobic conditions. Storage under nitrogen at −20°C is recommended for long-term stability.

Q & A

Q. What are the optimal synthetic routes for N-cycloheptyl-2-methylsulfanylacetamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between cycloheptylamine and a sulfanyl-acetic acid derivative.

- Sulfide linkage introduction via nucleophilic substitution or thiol-ene coupling.

Critical parameters include: - Temperature control (e.g., 0–60°C for substitution reactions) to prevent side reactions.

- Solvent selection (e.g., dichloromethane or THF) to enhance reaction efficiency .

- Catalysts : Bases like triethylamine or coupling agents (e.g., EDCI/HOBt) for amide formation .

Methodological tip: Monitor intermediates using TLC or HPLC, and optimize stoichiometry to minimize byproducts .

Q. How is the structural integrity of this compound confirmed?

Key techniques include:

- NMR spectroscopy :

- 1H NMR to verify cycloheptyl protons (δ 1.2–2.1 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm).

- 13C NMR to confirm carbonyl (δ 165–170 ppm) and sulfur-bearing carbons .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ expected for C₁₀H₁₉NOS).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H, if present) .

Data contradiction note: Compare experimental spectra with computational predictions (e.g., PubChem’s InChI-derived data) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Follow a systematic approach:

- Dose-response assays : Establish IC₅₀ values under standardized conditions (pH 7.4, 37°C) to differentiate specific inhibition from nonspecific toxicity .

- Selectivity profiling : Test against related enzymes (e.g., kinase panels) to identify off-target effects .

- Structural analysis : Use X-ray crystallography (e.g., SHELXL refinement) or molecular docking to correlate activity with binding modes .

Example: If cytotoxicity dominates, modify the cycloheptyl group to reduce membrane permeability .

Q. What experimental strategies elucidate the mechanism of action for this compound in biological systems?

- Kinetic studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) to classify inhibition type (competitive/non-competitive) .

- Cellular assays :

- Use fluorescence-based probes (e.g., ROS sensors) to assess oxidative stress induction.

- Perform RNA-seq to identify differentially expressed genes post-treatment .

- Metabolomic profiling : Track metabolite changes via LC-MS to map affected pathways (e.g., sulfur metabolism) .

Q. How can computational modeling guide the optimization of this compound derivatives?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-C linkage stability) to predict metabolic liabilities .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with cytochrome P450 enzymes) to refine steric/electronic properties .

- ADMET prediction : Use tools like SwissADME to forecast solubility, bioavailability, and toxicity early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.